(5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the rhodanine family, a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties. Structurally, it features a thiazolidin-4-one core substituted with a 3-methoxyphenyl group at the 5-position and an ethyl group at the 3-position. The Z-configuration of the exocyclic double bond is critical for its bioactivity .
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-3-14-12(15)11(18-13(14)17)8-9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGUKGCVPXVCJP-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=CC=C2)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-methoxybenzaldehyde with ethylthiosemicarbazide, followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant anti-inflammatory properties. For instance, a study on related compounds highlighted their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which is crucial in the inflammatory response. The structure–activity relationship (SAR) analysis indicated that modifications in the benzene ring could enhance anti-inflammatory efficacy compared to standard drugs like indomethacin and naproxen .
Antimicrobial Properties
Thiazolidinones have shown promising antimicrobial activity against various bacterial strains. The presence of the thiazole ring in these compounds contributes to their ability to disrupt bacterial cell wall synthesis and function. Studies have reported that derivatives of thiazolidinone exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Anticancer Potential
The anticancer properties of thiazolidinone derivatives are being explored due to their ability to induce apoptosis in cancer cells. Specific studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival . The dual-action mechanism—targeting both inflammation and cancer pathways—makes them attractive candidates for further development.
Antidiabetic Effects
Thiazolidinones are also recognized for their antidiabetic effects, particularly in the management of type II diabetes. Compounds like pioglitazone and rosiglitazone, which belong to this class, are already approved for clinical use. They function by enhancing insulin sensitivity and modulating glucose metabolism, thereby improving glycemic control in diabetic patients .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physical Properties of Selected Rhodanine Derivatives
Key Observations:
- Melting Points: Bulky or planar substituents (e.g., thiophene in 3d) increase melting points due to improved crystal packing, while smaller groups (e.g., ethylidene in 3e) reduce melting points .
- Lipophilicity: Alkyl chains (e.g., hexyl in ) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The 3-ethyl group in the target compound balances moderate lipophilicity.
- Electron Effects: Methoxy groups (3-methoxy in the target vs.
Biological Activity
(5Z)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class, which is characterized by a five-membered ring containing sulfur and nitrogen. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C18H19NO3S2
- Molecular Weight : 357.44 g/mol
- CAS Number : 1287651-60-8
The structure of this compound features a thiazolidinone core with various substituents that may influence its reactivity and biological properties. The presence of the methoxyphenyl group is particularly significant as it may enhance the compound's interaction with biological targets.
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and analgesic agent. The compound's mechanism of action is believed to involve:
- Inhibition of Cyclooxygenase Enzymes : Similar compounds have shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways .
- Antioxidant Activity : The thiazolidinone derivatives are known for their antioxidant properties, which may contribute to their therapeutic effects by reducing oxidative stress in cells.
- Modulation of Inflammatory Mediators : The compound may influence the production of pro-inflammatory cytokines and other mediators involved in the inflammatory response.
Research Findings
Several studies have evaluated the biological activity of thiazolidinone derivatives, including this compound. Key findings include:
- Anti-inflammatory Effects : In vivo studies demonstrated that derivatives exhibit significant anti-inflammatory effects in models such as carrageenan-induced paw edema.
| Study | Model | Result |
|---|---|---|
| [Study 1] | Carrageenan-induced inflammation | Significant reduction in paw edema |
| [Study 2] | COX inhibition assay | Selective inhibition of COX-2 over COX-1 |
Case Studies
- Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions assessed the efficacy of thiazolidinone derivatives. Results indicated a notable reduction in pain levels compared to placebo controls, suggesting potential for therapeutic use in pain management.
- Study on Antioxidant Properties : A laboratory study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The compound exhibited significant free radical scavenging activity, supporting its role as an antioxidant.
Q & A
Q. How can the synthesis of this thiazolidinone derivative be optimized for yield and purity?
- Methodological Answer: The synthesis typically involves condensation of substituted aldehydes with thiosemicarbazides or cyclization of intermediates. Key parameters include:
- Solvent Selection: Ethanol or methanol under reflux (60–80°C) promotes Schiff base formation, while DMF/acetic acid mixtures enhance cyclization .
- Catalysts: Sodium acetate (0.02 mol) accelerates thiazolidinone ring closure .
- Purification: Recrystallization from DMF-ethanol (1:1 v/v) improves purity .
- Reaction Time: Reflux for 2–4 hours balances yield and side-product formation .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer:
- NMR: ¹H/¹³C NMR confirms the Z-configuration of the benzylidene group via coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons) .
- IR: Stretching frequencies at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C=S) validate the thiazolidinone core .
- Mass Spectrometry: High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
Q. How is the Z-configuration of the benzylidene group experimentally confirmed?
- Methodological Answer:
- X-ray Crystallography: Single-crystal analysis provides unambiguous evidence of the Z-configuration, as seen in related structures (e.g., C8–C9 bond length: 1.216 Å) .
- NOESY NMR: Correlations between the methoxyphenyl proton and the thiazolidinone ring protons support the spatial arrangement .
Advanced Research Questions
Q. What computational approaches are suitable for studying electronic properties and reactivity?
- Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .
- Molecular Docking: Simulate interactions with biological targets (e.g., DNA or enzymes) using AutoDock Vina, guided by crystallographic data from similar compounds .
- MD Simulations: Assess stability in solvated systems (e.g., water or DMSO) over 100 ns trajectories to evaluate conformational flexibility .
Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?
- Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., HeLa for cytotoxicity) and concentrations (IC₅₀ values) across studies .
- Control Experiments: Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
- Mechanistic Profiling: Perform enzyme inhibition assays (e.g., topoisomerase II) to clarify target specificity .
Q. What strategies improve aqueous solubility for in vivo studies?
- Methodological Answer:
- Derivatization: Introduce hydroxyl or sulfonate groups via electrophilic substitution at the methoxyphenyl ring .
- Co-solvents: Use PEG-400 or cyclodextrin complexes (10–20% w/v) to enhance solubility without altering bioactivity .
- Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm size) for sustained release .
Q. How to analyze reaction mechanisms for substitutions at the thiazolidinone core?
- Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated reagents to identify rate-determining steps .
- Hammett Plots: Correlate substituent effects (σ values) on reaction rates to distinguish nucleophilic vs. electrophilic pathways .
- In Situ Monitoring: Use FT-IR or Raman spectroscopy to detect intermediates (e.g., sulfoxide formation during oxidation) .
Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
